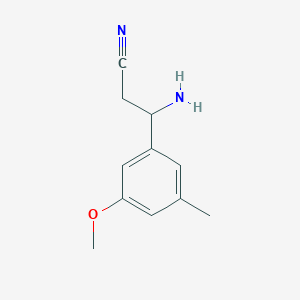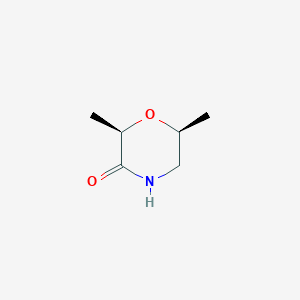
(2R,6S)-2,6-dimethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-2,6-dimethylmorpholin-3-one is an organic compound belonging to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring, and a ketone group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl-4-hydroxy-3-oxobutanoic acid with ammonia or an amine, followed by cyclization to form the morpholine ring. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,6S)-2,6-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2R,6S)-2,6-dimethylmorpholin-3-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine hydrochloride: A similar compound with a hydrochloride salt form.
(2R,6R)-6-hydroxynorketamine: Another morpholine derivative with different stereochemistry and biological activity.
Uniqueness
(2R,6S)-2,6-dimethylmorpholin-3-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities compared to its diastereomers and other morpholine derivatives.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m0/s1 |
Clave InChI |
CJOJYCRMCKNQNN-CRCLSJGQSA-N |
SMILES isomérico |
C[C@H]1CNC(=O)[C@H](O1)C |
SMILES canónico |
CC1CNC(=O)C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


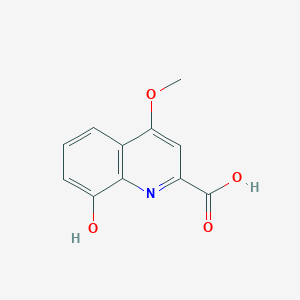
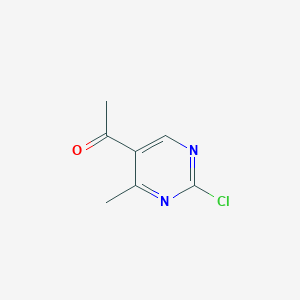
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)

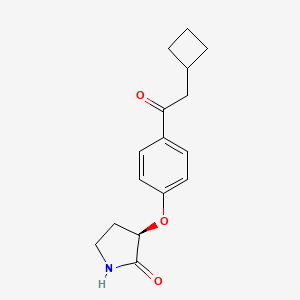
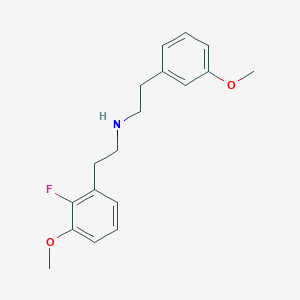
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
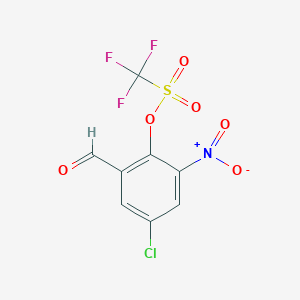
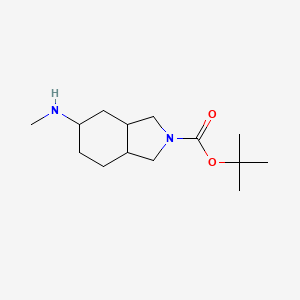

![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)

